
DisodiumBathocuproinedisulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium Bathocuproinedisulfonate (BCS) is an organic compound used as a highly sensitive colorimetric reagent for copper ions in biochemical and analytical applications . It has a bright yellow color and absorbs light at specific wavelengths, making it suitable for detecting and quantifying trace amounts of copper. In biochemical research, BCS is commonly employed to study the role of copper ions in various biological processes.
Méthodes De Préparation
Synthetic Routes: BCS can be synthesized through several methods, including the following:
Direct Synthesis: BCS can be prepared by reacting cuprous chloride with 2,9-dimethyl-1,10-phenanthroline in the presence of sodium sulfite.
Modification of Neocuproine: Neocuproine, a related compound, can be modified to obtain BCS by introducing sulfonic acid groups.
Reaction Conditions: The reaction conditions for BCS synthesis involve mild temperatures and aqueous solvents. The exact conditions may vary depending on the specific synthetic route.
Industrial Production: BCS is not produced on an industrial scale but is commonly available as a research reagent.
Analyse Des Réactions Chimiques
Types of Reactions: BCS participates in various chemical reactions, including:
Complexation Reactions: BCS forms a stable complex with copper ions, leading to its color change.
Redox Reactions: BCS can undergo redox reactions with copper, affecting its color and absorbance properties.
Copper(II) Ions: BCS reacts with Cu²⁺ to form a reddish-orange complex.
Buffer Solutions: Used to maintain pH during reactions.
Sodium Sulfite: Often employed as a reducing agent.
Major Products: The major product of BCS reactions is the copper(II)-BCS complex, which exhibits a characteristic absorption peak at around 480 nm.
Applications De Recherche Scientifique
BCS finds applications in various fields:
Chemistry: Used for copper detection and quantification.
Biology: Investigating copper’s role in enzymatic processes and cellular functions.
Medicine: Studying copper-related diseases and therapies.
Industry: Environmental monitoring and water quality assessment for copper contamination.
Mécanisme D'action
BCS chelates copper ions, preventing their participation in redox reactions. It may influence copper-dependent enzymes and cellular processes. The exact molecular targets and pathways remain an active area of research.
Comparaison Avec Des Composés Similaires
BCS stands out due to its high sensitivity and specificity for copper ions. Similar compounds include Neocuproine and other copper chelators.
Propriétés
Formule moléculaire |
C26H20N2Na2O6S2 |
|---|---|
Poids moléculaire |
566.6 g/mol |
InChI |
InChI=1S/C26H20N2.2Na.H2O6S2/c1-17-15-23(19-9-5-3-6-10-19)21-13-14-22-24(20-11-7-4-8-12-20)16-18(2)28-26(22)25(21)27-17;;;1-7(2,3)8(4,5)6/h3-16H,1-2H3;;;(H,1,2,3)(H,4,5,6)/q;2*+1;/p-2 |
Clé InChI |
BEHQFERPFXYDRC-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=C2C=CC3=C(C=C(N=C3C2=N1)C)C4=CC=CC=C4)C5=CC=CC=C5.[O-]S(=O)(=O)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



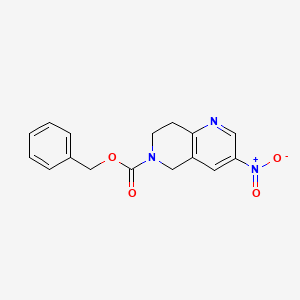
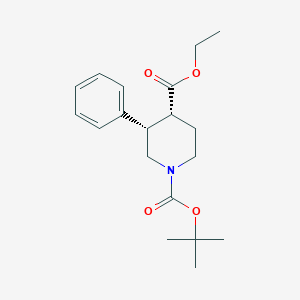
![2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide](/img/structure/B13094035.png)
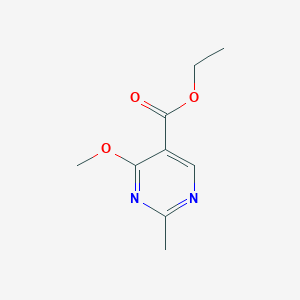
![ethyl (E)-2-cyano-3-[4-nitro-2-(trifluoromethyl)anilino]prop-2-enoate](/img/structure/B13094038.png)
![8-Methylpyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13094044.png)
![(3BS,4AR)-Ethyl 3,4,4-trimethyl-3B,4,4A,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-B]pyrrole-2-carboxylate](/img/structure/B13094050.png)
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine-8-carbonitrile hydrochloride](/img/structure/B13094057.png)
![Methyl 6-(pyrazin-2-YL)thieno[3,2-B]pyridine-3-carboxylate](/img/structure/B13094062.png)
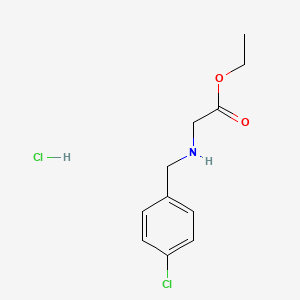
![TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13094081.png)
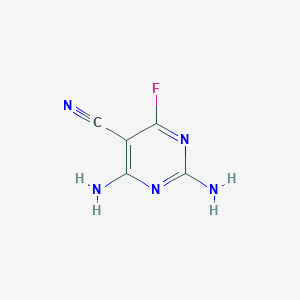
![Ethyl 5-aminopyrido[3,4-B]pyrazine-8-carboxylate](/img/structure/B13094091.png)
